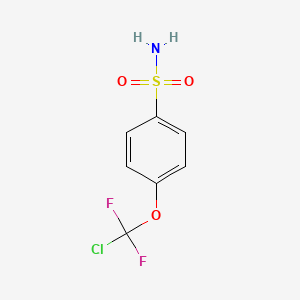amine hydrochloride](/img/structure/B13457756.png)
[(2-Bromo-6-chlorophenyl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-chlorophenyl)methylamine hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methylamine group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chlorophenyl)methylamine hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, usually a phenyl derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions, respectively.
Methylation: The intermediate compound is then subjected to methylation using methylamine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2-Bromo-6-chlorophenyl)methylamine hydrochloride may involve large-scale bromination and chlorination processes, followed by methylation using automated reactors. The hydrochloride salt is then crystallized and purified to obtain the final product.
化学反応の分析
Types of Reactions
(2-Bromo-6-chlorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(2-Bromo-6-chlorophenyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2-Bromo-6-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various biomolecules. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
(2-Bromo-6-chlorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
[(2-Bromo-6-chlorophenyl)methanol]: This compound has a hydroxyl group instead of a methylamine group, leading to different reactivity and applications.
[(2-Bromo-6-chlorophenyl)ethyl]amine: The presence of an ethyl group instead of a methyl group can affect the compound’s properties and uses.
[(2-Bromo-6-chlorophenyl)methyl]amine: The absence of the hydrochloride salt form can influence its solubility and stability.
Each of these compounds has unique properties and applications, making (2-Bromo-6-chlorophenyl)methylamine hydrochloride distinct in its own right.
特性
分子式 |
C8H10BrCl2N |
|---|---|
分子量 |
270.98 g/mol |
IUPAC名 |
1-(2-bromo-6-chlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
InChIキー |
VUVSOVPZPOBUJO-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C=CC=C1Br)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
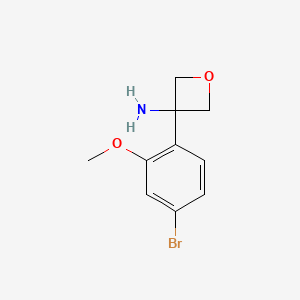
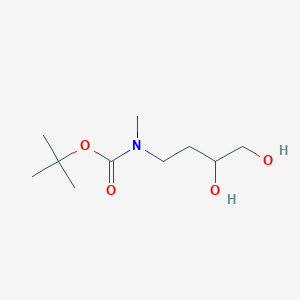

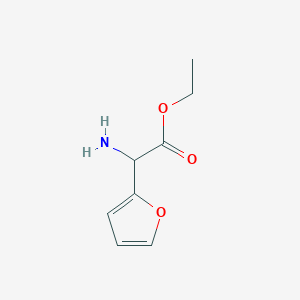
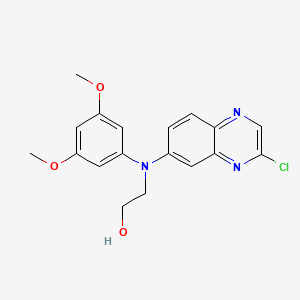
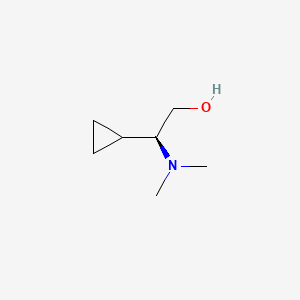

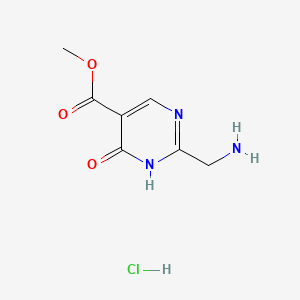

![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
